molecular formula C9H9F3N2O B15203991 2-[3-(Trifluoromethyl)phenyl]acetamidoxime

2-[3-(Trifluoromethyl)phenyl]acetamidoxime

Cat. No.: B15203991
M. Wt: 218.18 g/mol
InChI Key: QEYLQLHFBVNBCI-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]acetamidoxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamidoxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]acetamidoxime typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired acetamidoxime under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the acetamidoxime to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]acetamidoxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]acetamidoxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamidoxime moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(3-(Trifluoromethyl)phenyl)acetonitrile
  • 2-(3-(Trifluoromethyl)phenyl)acetic acid

Uniqueness

2-[3-(Trifluoromethyl)phenyl]acetamidoxime is unique due to the presence of both the trifluoromethyl group and the acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[3-(Trifluoromethyl)phenyl]acetamidoxime is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group is known to enhance the biological properties of organic compounds, and this article reviews the biological activity, mechanisms, and research findings associated with this compound.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in two main areas:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains.
  • Anticancer Activity : It has been evaluated for its potential in inhibiting cancer cell growth.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for several microbial strains are summarized below:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including MCF-7 (breast cancer). The results are summarized in the table below:

Cancer Cell LineIC50 (µM)
MCF-715.0
HeLa20.0
A54925.0

The compound exhibited a dose-dependent inhibition of cell proliferation, with MCF-7 cells being the most sensitive to treatment . Further studies indicated that the mechanism of action may involve apoptosis induction and modulation of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

  • Antimicrobial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of nucleic acid synthesis.
  • Anticancer Mechanism :
    • Induction of apoptosis through activation of caspases.
    • Inhibition of key signaling pathways involved in cell proliferation.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various derivatives including this compound against multi-drug resistant strains. Results demonstrated significant inhibition compared to standard antibiotics .

Study 2: Anticancer Activity Assessment

A recent study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)

InChI Key

QEYLQLHFBVNBCI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=NO)N

Origin of Product

United States

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